molecular formula C18H27N5O3 B4521058 1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B4521058
M. Wt: 361.4 g/mol
InChI Key: LQSPBEHSAZZXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide is 361.21138974 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on related compounds highlights the importance of understanding the metabolic pathways and pharmacokinetics to predict therapeutic effects and potential toxicity. For instance, studies on the metabolism of drugs like Irinotecan reveal how its active metabolite, SN-38, undergoes glucuronidation, impacting its efficacy and side effect profile, particularly diarrhea (Gupta et al., 1994). Similar investigations into the metabolism and disposition of novel compounds can provide critical insights into their safety and therapeutic potential.

Therapeutic Implications

Compounds with structures involving piperidine derivatives often target specific receptors or enzymes, influencing their therapeutic applications. For example, novel antagonists targeting 5-HT1A receptors are studied for their potential in treating anxiety and mood disorders, with occupancy studies using positron emission tomography (PET) providing valuable information for dose selection in clinical trials (Rabiner et al., 2002). Understanding the receptor binding and occupancy of "1-{[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide" could similarly guide its therapeutic use.

Toxicological Considerations

The toxicological profile of chemical compounds is crucial for their safe application. Studies have explored the formation of hemoglobin adducts and metabolism in humans following exposure to acrylamide, a compound with potential toxic effects (Fennell et al., 2005). Such research can shed light on the potential risks associated with the exposure to and metabolism of similar compounds, informing safety guidelines and regulatory standards.

Properties

IUPAC Name

1-[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-13-4-8-21(9-5-13)15-2-3-16(24)23(20-15)12-17(25)22-10-6-14(7-11-22)18(19)26/h2-3,13-14H,4-12H2,1H3,(H2,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSPBEHSAZZXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 3
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 6
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.